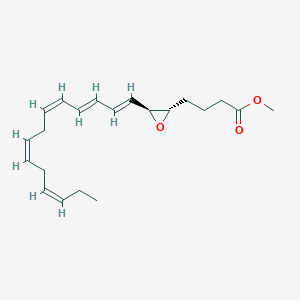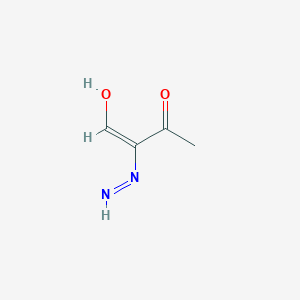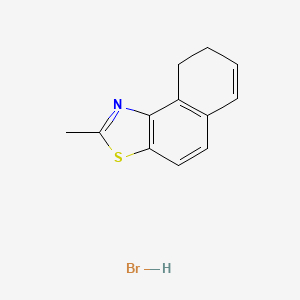
8,9-Dihydro-2-methylnaphtho(1,2-d)thiazole hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,9-Dihydro-2-methylnaphtho(1,2-d)thiazole hydrobromide is a chemical compound with the molecular formula C12H11NS.BrH and a molecular weight of 282.199 . This compound is part of the naphthothiazole family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 8,9-Dihydro-2-methylnaphtho(1,2-d)thiazole hydrobromide typically involves the reaction of 2-methylnaphthalene with thiazole derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
8,9-Dihydro-2-methylnaphtho(1,2-d)thiazole hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
8,9-Dihydro-2-methylnaphtho(1,2-d)thiazole hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8,9-Dihydro-2-methylnaphtho(1,2-d)thiazole hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
8,9-Dihydro-2-methylnaphtho(1,2-d)thiazole hydrobromide can be compared with other similar compounds in the naphthothiazole family, such as:
2-Methylnaphtho[1,2-d]thiazole: This compound has a similar structure but lacks the hydrobromide component.
Naphtho[1,2-d]thiazole: Another related compound with different substituents on the thiazole ring.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
63467-32-3 |
|---|---|
Formule moléculaire |
C12H12BrNS |
Poids moléculaire |
282.20 g/mol |
Nom IUPAC |
2-methyl-8,9-dihydrobenzo[e][1,3]benzothiazole;hydrobromide |
InChI |
InChI=1S/C12H11NS.BrH/c1-8-13-12-10-5-3-2-4-9(10)6-7-11(12)14-8;/h2,4,6-7H,3,5H2,1H3;1H |
Clé InChI |
POLHIQIGPYAYOU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(S1)C=CC3=C2CCC=C3.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


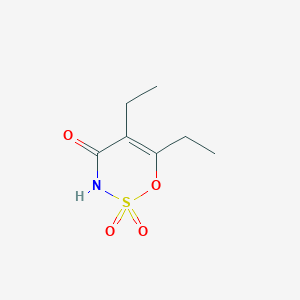
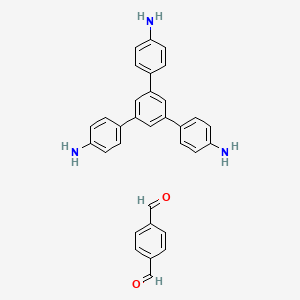
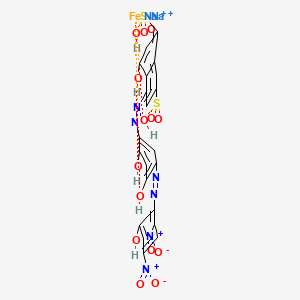
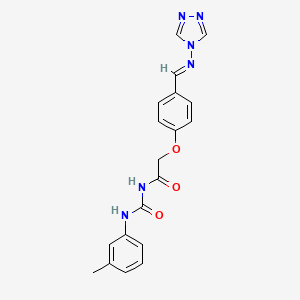
![(2R,6S,7S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B13784853.png)
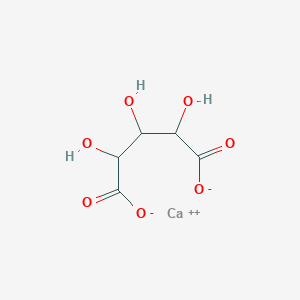
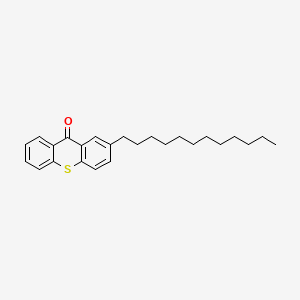
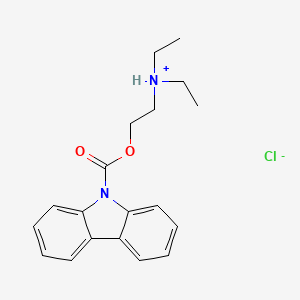
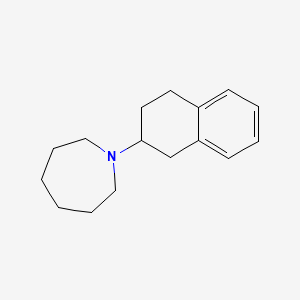
![Disodium 2-benzo[f]quinolin-3-yl-1,3-dioxoindandisulfonate](/img/structure/B13784873.png)
